![molecular formula C26H33BrO8 B13839361 (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as bromine, ethoxycarbonyl, formyloxy, and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multiple steps. The starting material is often a steroid backbone, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include bromination, esterification, and hydroxylation reactions. The reaction conditions vary depending on the specific step but generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from reaction by-products.
化学反应分析
Types of Reactions
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in the formation of a new functionalized steroid compound.
科学研究应用
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
Similar compounds to (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione include other synthetic steroids with similar functional groups, such as:
- (11b,16a)-9-Chloro-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- (11b,16a)-9-Fluoro-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds.
属性
分子式 |
C26H33BrO8 |
|---|---|
分子量 |
553.4 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-17-(2-ethoxycarbonyloxyacetyl)-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] formate |
InChI |
InChI=1S/C26H33BrO8/c1-5-33-22(31)34-13-20(30)26(32)15(2)10-19-18-7-6-16-11-17(29)8-9-23(16,3)25(18,27)21(35-14-28)12-24(19,26)4/h8-9,11,14-15,18-19,21,32H,5-7,10,12-13H2,1-4H3/t15-,18+,19+,21+,23+,24+,25+,26+/m1/s1 |
InChI 键 |
CPTOBXRMWWTWQM-FEEFRVHUSA-N |
手性 SMILES |
CCOC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)OC=O)C)C)O |
规范 SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)OC=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


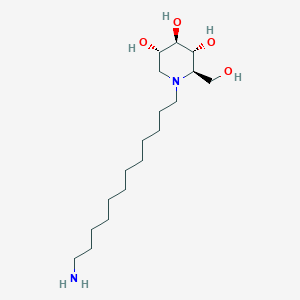
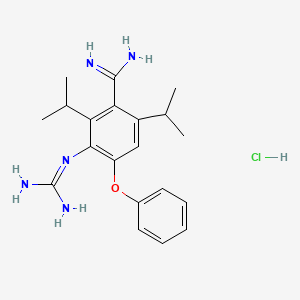
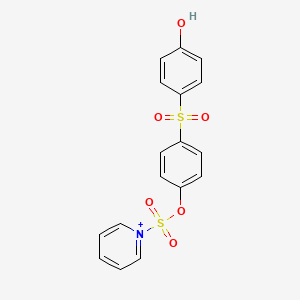
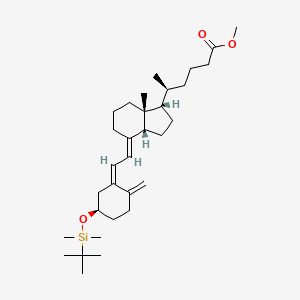
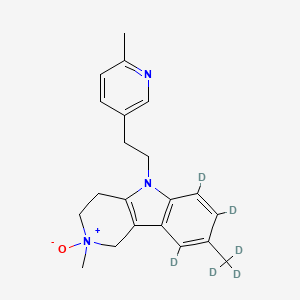
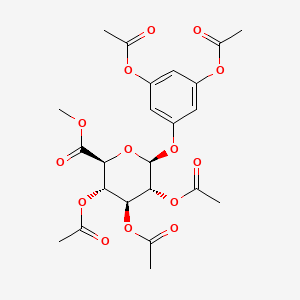
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
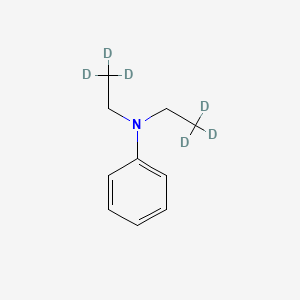
![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
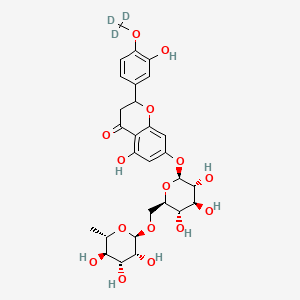
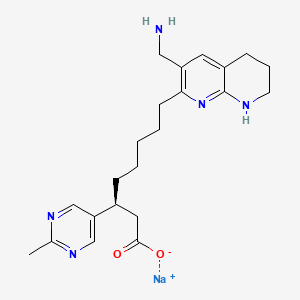

![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
